Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate
CAS No.: 361168-22-1
Cat. No.: VC4241024
Molecular Formula: C22H17N3O3S
Molecular Weight: 403.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361168-22-1 |
|---|---|
| Molecular Formula | C22H17N3O3S |
| Molecular Weight | 403.46 |
| IUPAC Name | ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C22H17N3O3S/c1-2-28-21(27)19-13-29-22(24-19)25-20(26)16-12-18(14-8-4-3-5-9-14)23-17-11-7-6-10-15(16)17/h3-13H,2H2,1H3,(H,24,25,26) |
| Standard InChI Key | LCOOJVGBHGQIBV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position with a 2-phenylquinoline-4-carboxamido group and at the 4-position with an ethyl ester moiety. This design merges two pharmacophoric motifs:
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Thiazole: Known for its role in antimicrobial and anticancer agents .
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Quinoline: A privileged scaffold in antimalarial and kinase inhibitor drugs.
The ethyl ester enhances solubility for synthetic intermediate handling, while the carboxamide linkage provides stability and hydrogen-bonding capacity for target interactions. Comparative molecular weight analysis suggests a theoretical mass of ~445 g/mol, extrapolated from analogs like ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate (348.42 g/mol) and ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate (261.34 g/mol) .
Synthetic Pathways and Optimization
Core Thiazole Synthesis
Thiazole rings are typically synthesized via Hantzsch condensation, combining α-haloketones with thioureas or thioamides . For example, ethyl 2-aminothiazole-4-carboxylate—a precursor in antimicrobial derivatives —could serve as a starting material. Diazotization and sulfonation steps, as demonstrated in sulfamoyl-thiazole derivatives , might be adapted to introduce the quinoline-carboxamide group.
Quinoline-Carboxamide Coupling
The quinoline moiety could be introduced via:
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Friedländer synthesis: Condensing 2-aminobenzophenone with ethyl acetoacetate.
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Amide bond formation: Reacting quinoline-4-carboxylic acid with the thiazole amine using coupling agents like HATU or EDCI.
Reaction optimization data from sulfonamide analogs suggest pyridine as an effective base for amidation, yielding 50–70% efficiency under mild conditions.
Physicochemical Properties
The higher logP of the target compound indicates enhanced lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility.
Biological Activity and Mechanisms
Anticancer Activity
Quinoline analogs intercalate DNA or inhibit topoisomerases, while thiazoles modulate kinase signaling. A hypothetical mechanism involves disrupting microtubule assembly via β-tubulin binding, akin to taxanes but with reduced neurotoxicity.
Pharmacokinetic Considerations
The ethyl ester may act as a prodrug, hydrolyzing in vivo to the carboxylic acid for enhanced target engagement. Structural parallels to Boc-protected amines suggest stability under acidic conditions, favoring oral bioavailability.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for iterative modifications:
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Ester hydrolysis: To explore acid derivatives for ionic interactions.
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Quinoline substitution: Introducing electron-withdrawing groups (e.g., -NO₂) to enhance DNA intercalation.
Targeted Delivery
Conjugation to folate or peptide vectors could exploit overexpressed receptors in cancer cells, reducing off-target effects.
Challenges and Future Directions
Toxicity Profiling
Quinoline-associated hepatotoxicity and thiazole-linked hypersensitivity require rigorous in vitro screening.
Computational Modeling
QSAR studies predicting IC₅₀ values and ADMET profiles are critical before preclinical trials.
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